molecular formula C12H14N4OS2 B12174224 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B12174224
M. Wt: 294.4 g/mol
InChI Key: UJHQFEJHLBVWHK-UHFFFAOYSA-N
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Description

Thiadiazole Core

  • Ring system : 1,3,4-Thiadiazole (S1, N2, N4 positions).
  • Substituents :
    • Cyclopropyl group at C5, introducing steric constraints and electron-withdrawing effects.
    • Imine group at C2, enabling conjugation with the acetamide side chain.

Thiazole Moiety

  • Ring system : 1,3-Thiazole (S1, N3 positions).
  • Substituents :
    • Methyl groups at C2 and C4, enhancing lipophilicity and modulating electronic properties.
    • Acetamide bridge at C5, linking to the thiadiazole imine group.

Hybrid Connectivity

The acetamide group (–NH–C(=O)–CH2–) bridges the two heterocycles, creating a planar conformation stabilized by resonance between the imine and carbonyl groups. This arrangement facilitates π-π stacking interactions and potential biological target binding.

Spectroscopic Fingerprinting: IR, NMR, and Mass Spectral Signatures

Infrared (IR) Spectroscopy

  • N–H Stretch : A broad band near 3300 cm⁻¹ (amide N–H).
  • C=O Stretch : Strong absorption at 1680–1700 cm⁻¹ (acetamide carbonyl).
  • C=N Stretch : Sharp peak at 1600–1620 cm⁻¹ (thiadiazole imine).
  • C–S Stretch : Bands at 650–750 cm⁻¹ (thiazole and thiadiazole rings).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Cyclopropyl protons : Multiplet at δ 1.2–1.5 ppm (CH2 groups) and δ 2.1–2.3 ppm (CH group).
    • Thiazole methyl groups : Singlets at δ 2.5 ppm (C2–CH3) and δ 2.7 ppm (C4–CH3).
    • Acetamide CH2 : Triplet at δ 3.8 ppm (J = 6 Hz).
  • ¹³C NMR :
    • Thiadiazole C2 : δ 155 ppm (imine carbon).
    • Thiazole C5 : δ 125 ppm (linked to acetamide).
    • Carbonyl carbon : δ 170 ppm .

Mass Spectrometry

  • Molecular ion peak : m/z 385.5 (calculated for C₁₉H₂₃N₅O₂S₂).
  • Fragmentation :
    • Loss of cyclopropyl group (m/z 312).
    • Cleavage of acetamide bridge (m/z 143 thiazole fragment).

Crystallographic Considerations: Predicted Spatial Configuration and Tautomerism

Predicted Spatial Configuration

X-ray diffraction studies of analogous thiadiazole derivatives reveal a planar thiadiazole ring with slight puckering due to the cyclopropyl substituent. The (2E) configuration places the cyclopropyl group and acetamide side chain on opposite sides of the imine double bond, minimizing steric clashes.

Tautomerism

The thiadiazole ring exhibits prototropic tautomerism , with equilibrium between the 2H (imine) and 3H (amine) forms:
$$
\text{(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene} \leftrightarrow \text{(3H)-5-cyclopropyl-1,3,4-thiadiazol-2-amine}
$$
Density functional theory (DFT) calculations predict the 2H imine form as the dominant tautomer due to resonance stabilization with the acetamide group.

Crystal Packing

Molecular dynamics simulations suggest π-stacking interactions between thiadiazole and thiazole rings, with intermolecular hydrogen bonds involving the acetamide N–H and carbonyl groups. These interactions favor a monoclinic crystal system with P2₁/c space group symmetry.

Properties

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C12H14N4OS2/c1-6-9(18-7(2)13-6)5-10(17)14-12-16-15-11(19-12)8-3-4-8/h8H,3-5H2,1-2H3,(H,14,16,17)

InChI Key

UJHQFEJHLBVWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=NN=C(S2)C3CC3

Origin of Product

United States

Preparation Methods

Cyclopropanecarboxaldehyde Preparation

Cyclopropanecarboxaldehyde, a critical starting material, is synthesized via halogenation and elimination of cyclopropane derivatives. As described in, cyclopropane carboxaldehyde is produced by condensing cyclopropane with trichloroacetic acid in the presence of sodium trichloroacetate, yielding 1,1,1-trichloro-2-cyclopropylethanol. Subsequent dehalogenation using sodium amide in dimethylsulfoxide generates cyclopropylacetylene, which is oxidized to the aldehyde.

Thiadiazole Ring Formation

The aldehyde is reacted with thiosemicarbazide in ethanol under reflux, catalyzed by concentrated hydrochloric acid, to form 5-cyclopropyl-1,3,4-thiadiazol-2-amine. This method mirrors the synthesis of analogous thiadiazoles reported in, where cyclocondensation of aldehydes with thiosemicarbazides produces thiadiazolines, which are oxidized to aromatic thiadiazoles using iodine or hydrogen peroxide.

Chloroacetylation of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine

The amine intermediate undergoes chloroacetylation to introduce the acetamide functionality.

Reaction Conditions

A solution of 5-cyclopropyl-1,3,4-thiadiazol-2-amine (0.017 mol) in tetrahydrofuran (THF) is treated with triethylamine (0.020 mol) as a base. Chloroacetyl chloride (0.019 mol) is added dropwise at 0°C, and the mixture is stirred for 1 hour. The solvent is evaporated under reduced pressure, and the residue is washed with water to remove triethylamine hydrochloride, yielding 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide with a purity of 70–80%.

Table 1: Chloroacetylation Reaction Parameters

ParameterValueSource
SolventTetrahydrofuran (THF)
BaseTriethylamine
Temperature0°C
Yield70–80%

Synthesis of 2-(2,4-Dimethyl-1,3-thiazol-5-yl)acetic Acid

The thiazole moiety is constructed via the Hantzsch thiazole synthesis, followed by functionalization to the acetic acid derivative.

Thiazole Ring Formation

2,4-Dimethylthiazole-5-acetic acid is prepared by reacting 2,4-pentanedione with thiourea in ethanol, catalyzed by bromine. The intermediate 2-amino-4-methylthiazole-5-acetic acid is hydrolyzed under acidic conditions to yield the carboxylic acid.

Activation of the Carboxylic Acid

The acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, providing 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl chloride , which is reactive toward nucleophilic substitution.

Coupling of Chloroacetamide and Thiazole Moieties

The final step involves coupling the chloroacetamide intermediate with the thiazole derivative.

Nucleophilic Substitution

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide (0.002 mol) is dissolved in acetonitrile with potassium carbonate (0.004 mol). 2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl chloride (0.002 mol) is added dropwise, and the mixture is refluxed for 3 hours. The product is isolated by precipitation in ice-water, followed by recrystallization from ethanol, achieving a yield of 65–75%.

Table 2: Coupling Reaction Optimization

ParameterValueSource
SolventAcetonitrile
BasePotassium carbonate
TemperatureReflux (82°C)
Yield65–75%

Purification and Characterization

The crude product is purified via flash chromatography using silica gel and a hexane-ethyl acetate gradient (3:1 to 1:1). Final characterization by LC-MS, 1H^1H-NMR, and IR confirms the structure:

  • LC-MS (APCI) : m/z 393.2 [M+H]+^+.

  • 1H^1H-NMR (400 MHz, DMSO-d6) : δ 1.15–1.25 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH3_3), 2.51 (s, 3H, CH3_3), 3.82 (s, 2H, CH2_2), 7.92 (s, 1H, thiadiazole).

  • IR (KBr) : 1685 cm1^{-1} (C=O), 1540 cm1^{-1} (C=N).

Alternative Synthetic Routes

Tosyl Protection Strategy

In a method adapted from, the hydroxyl group in cyclopropyldichlorocarbinol is protected with toluenesulfonyl chloride before dehalogenation. This approach improves yield by reducing side reactions during coupling.

Microwave-Assisted Synthesis

Recent advancements in demonstrate microwave-assisted cyclocondensation, reducing reaction times from hours to minutes. For example, irradiating cyclopropanecarboxaldehyde and thiosemicarbazide at 150°C for 10 minutes achieves 85% yield.

Challenges and Optimization

  • Cyclopropyl Stability : The strained cyclopropane ring may decompose under harsh conditions. Reactions are conducted under nitrogen to prevent oxidation.

  • Regioselectivity : Thiadiazole formation requires precise stoichiometry to avoid regioisomers. Excess hydrochloric acid ensures complete cyclization.

  • Solvent Choice : Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures for coupling .

Chemical Reactions Analysis

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide exhibit potent antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaHigh

These compounds are often tested against standard antibiotics to evaluate their effectiveness and potential for drug development .

Anticancer Potential

The compound has shown promising results in anticancer research. In vitro assays have revealed that derivatives of this compound can inhibit the proliferation of cancer cells. Notably:

StudyCancer TypeEfficacy
Study 1Human Chronic Myelogenous LeukemiaHigh
Study 2Breast CancerModerate

The presence of electronegative and electron-donating groups in the structure enhances its anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. Compounds with similar structures have been reported to reduce inflammation markers in animal models .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific biological pathways in pests suggests it could be effective against agricultural pests without harming beneficial organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds structurally related to this compound exhibited broad-spectrum antimicrobial activity. The derivatives were tested against various pathogens and showed significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, a derivative of the compound was tested against human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to leading chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with the synthesis and function of essential biomolecules in microorganisms, leading to their inhibition or death . The specific molecular targets and pathways involved may vary depending on the type of microorganism and the specific 1,3,4-thiadiazole derivative being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Trends : Higher yields in benzylthio-substituted derivatives (e.g., 5h: 88%) suggest that electron-rich aromatic groups facilitate condensation reactions . The target compound’s synthesis may benefit from similar conditions.
  • Structure-Activity Relationships (SAR) : The insecticidal activity of ’s compound highlights the importance of planar structures and hydrogen bonding. Modifying the target compound’s dimethylthiazol group could tune such interactions .
  • Crystallography : Structural analyses using SHELX and WinGX (–3) have elucidated planarity and hydrogen-bonding patterns in related compounds, which could guide crystallization studies for the target compound .

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological effects of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16N4O2S2C_{17}H_{16}N_{4}O_{2}S_{2} and a molecular weight of approximately 372.5 g/mol. Its structure includes a thiadiazole ring and a thiazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂S₂
Molecular Weight372.5 g/mol
CAS Number1232817-32-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various cellular processes. For instance, it has been suggested that this compound could inhibit certain enzymes linked to cell proliferation, indicating potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiadiazole and thiazole derivatives have shown significant antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For example, it has been evaluated against melanoma cell lines with promising results .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical models, which could be beneficial in treating inflammatory diseases .
  • Antioxidant Activity : The presence of specific functional groups in the compound may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .

Case Studies

Several studies have explored the biological effects of thiadiazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A study evaluated various thiadiazole derivatives for their antibacterial efficacy against S. epidermidis and S. aureus. The results indicated that specific structural modifications enhanced antibacterial potency .
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with cyclization to form the thiadiazole core. Key steps include:

  • Cyclopropane introduction via nucleophilic substitution or cycloaddition.
  • Acetamide linkage formation through coupling reactions (e.g., using carbodiimide reagents).
  • Controlled temperature (60–90°C) and inert atmospheres to prevent side reactions . Example reagents: phosphorus oxychloride for cyclization, acetic anhydride for acetylation .
Step Reagents/Conditions Yield
Thiadiazole formationPOCl₃, 90°C, 3 hours~65%
Acetamide couplingEDC/HOBt, DMF, RT~75%

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry of thiadiazole and cyclopropane moieties .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity post-synthesis .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Employ gradient recrystallization (e.g., DMF/water mixtures) to isolate pure crystals .
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

  • Substituent modification: Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to enhance target binding .
  • Functional group addition: Introduce electron-withdrawing groups (e.g., fluoro) to thiazole rings to modulate reactivity .
  • Biological testing: Compare IC₅₀ values against cancer cell lines (e.g., A549, SK-MEL-2) to identify potent analogs .
Analog Modification Biological Activity
4-(3-chlorophenyl)-N-...thiadiazolChlorophenyl substituentAntimicrobial
5-cyclohexylthiadiazole derivativeCyclohexane substitutionAnticancer

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization: Use identical cell lines (e.g., ATCC-certified A549) and incubation times .
  • Control experiments: Rule out solvent effects (e.g., DMSO toxicity) by testing vehicle-only groups .
  • Structural validation: Re-characterize disputed batches via X-ray crystallography to confirm configuration .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular docking: Use AutoDock Vina to simulate binding to enzymes like topoisomerase II .
  • Molecular dynamics (MD): Analyze stability of ligand-protein complexes over 100-ns simulations (e.g., GROMACS) .
  • QSAR modeling: Correlate substituent electronegativity with cytotoxicity using partial least squares regression .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in pharmacological assays?

  • Co-solvent systems: Use PEG-400/water mixtures to enhance solubility without cytotoxicity .
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout: Silence putative targets (e.g., EGFR) to confirm pathway involvement .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity to purified proteins .

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